6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
6-butyl-3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-2-3-11-25-19(26)17-16(22-21(25)28)18(29-23-17)20(27)24-12-9-15(10-13-24)14-7-5-4-6-8-14/h4-9H,2-3,10-13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKJILSVFNYMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC(=CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. The starting materials often include butyl derivatives, phenyl-substituted tetrahydropyridines, and isothiazolo[4,3-d]pyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
a. Thiazolo[3,2-a]Pyrimidine Derivatives ()
- Example Compound : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Structural Differences : Lacks the tetrahydropyridine carbonyl and butyl chain but includes a furan ring and benzylidene group.
- Synthesis : Moderate yield (68%) via reflux in acetic anhydride/acetic acid with sodium acetate .
- Spectroscopy : IR peaks at 2,219 cm⁻¹ (C≡N) and 3,436 cm⁻¹ (NH). NMR shows aromatic protons at δ 7.29–7.94 ppm .
b. Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine Derivatives ()
- Example Compound : 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (13)
c. Pyrido[2,3-d]Pyrimidine Derivatives ()
- Example Compound: 5-(4-Chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile (6) Structural Differences: Contains a benzo-thiazolo-pyrido-pyrimidine framework with a chlorophenyl substituent. Synthesis: Higher yield (75%) via ethanol reflux with piperidine, indicating efficient cyclization conditions .
Physicochemical and Spectroscopic Comparisons
Research Findings and Challenges
Key Observations
Synthetic Efficiency : The target compound’s synthesis may require optimized conditions (e.g., piperidine catalysis as in ) to achieve yields >70%.
Lipophilicity : The butyl chain could enhance bioavailability compared to shorter alkyl or aryl substituents in analogs.
Spectroscopic Consistency : Predicted IR and NMR profiles align with literature data for similar scaffolds, supporting structural validity.
Limitations
- No direct data on the target compound’s synthesis, yield, or bioactivity were found in the evidence.
- Comparative toxicity studies (e.g., MPTP-like effects) are needed to assess safety .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolo-pyrimidine core. A common approach includes:
- Step 1: Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or methylene chloride .
- Step 2: Introduction of the 4-phenyl-1,2,3,6-tetrahydropyridine moiety via nucleophilic acyl substitution, using diacetoxyiodobenzene (DIB) as an oxidizing agent to stabilize intermediates .
- Critical Parameters: Temperature control (70–90°C during reflux) and solvent polarity significantly impact yields. For example, ethanol improves solubility of intermediates, while methylene chloride enhances reaction rates for hydrophobic steps .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended for >95% purity .
Q. What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry of the thiazolo-pyrimidine core and substituent positions. For instance, the butyl group’s methylene protons appear as a triplet at δ 1.2–1.4 ppm, while the tetrahydropyridine carbonyl resonates at ~170 ppm in 13C NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 470.18) and detects byproducts .
- X-ray Crystallography: Resolves stereochemical ambiguities; the thiazolo-pyrimidine core adopts a planar conformation with dihedral angles <10° between fused rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across similar thiazolo-pyrimidine derivatives?
Answer: Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition assays) often arise from:
- Structural Subtleties: Minor substituent changes (e.g., methoxy vs. chloro groups) alter electron distribution and binding affinity. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition by 2–3 fold .
- Assay Conditions: Variations in buffer pH (6.5–7.4) or ATP concentration (1–10 mM) impact enzymatic activity measurements. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) .
- Data Normalization: Use relative activity metrics (e.g., % inhibition at fixed concentration) rather than absolute IC50 values when comparing studies .
Q. What methodologies are recommended for studying the compound’s interaction with enzyme targets like kinases?
Answer:
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) with immobilized kinase domains. A typical protocol involves immobilizing His-tagged kinases on NTA sensor chips and testing compound concentrations (1 nM–10 μM) .
- Molecular Dynamics (MD) Simulations: Predict binding modes using software like Schrödinger Suite. The tetrahydropyridine carbonyl forms hydrogen bonds with catalytic lysine residues (e.g., Lys89 in CDK2), while the butyl chain occupies hydrophobic pockets .
- Enzyme Inhibition Assays: Use radiometric (32P-ATP) or fluorescence-based (ADP-Glo™) assays. Pre-incubate the compound with the enzyme for 30 min to ensure equilibrium binding .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for cancer vs. normal cells?
Answer:
- Substituent Modification: Replace the 4-phenyl group with a 4-(pyridin-3-yl) moiety to enhance selectivity for cancer-specific kinases (e.g., EGFR T790M mutant) .
- Prodrug Design: Introduce a hydrolyzable ester group on the butyl chain to reduce off-target toxicity. The ester is cleaved by tumor-associated esterases, releasing the active compound .
- Cellular Assays: Compare cytotoxicity in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cells using MTT assays. A selectivity index (SI) >10 indicates therapeutic potential .
Q. What strategies address low yields (<40%) in the final cyclization step?
Answer:
- Catalyst Optimization: Replace traditional bases (e.g., K2CO3) with DBU (1,8-diazabicycloundec-7-ene) to improve ring-closure efficiency. DBU’s strong basicity and low nucleophilicity reduce side reactions .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 h to 30 min at 120°C, increasing yields to 65–70% .
- In situ Monitoring: Use FT-IR to track carbonyl stretching (1700–1750 cm⁻¹) and confirm intermediate conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
